molecular formula C13H22N2O4 B14864624 tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate

tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B14864624
M. Wt: 270.32 g/mol
InChI Key: QEMZDNGDJSMWFR-ZANVPECISA-N
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Description

Tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[44]nonane-7-carboxylate is a complex organic compound with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the spirocyclic core, followed by functional group modifications to introduce the hydroxymethyl and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with different substituents or functional groups. Examples include spiro[4.5]decane derivatives and other diazaspiro compounds.

Uniqueness

Tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it an attractive scaffold for drug design and other applications.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl (4S,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)9(7-16)6-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17)/t9-,13-/m0/s1

InChI Key

QEMZDNGDJSMWFR-ZANVPECISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)[C@@H](CNC2=O)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)CO

Origin of Product

United States

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